beta-Parinaric acid

Overview

Description

Beta-parinaric acid is a naturally occurring fluorescent compound that has been utilized as a probe to study the physical properties of membranes and their constituent lipids in various biological systems. The unique fluorescent characteristics of this compound make it an excellent tool for investigating the effects of temperature on membrane structures, such as plasma membranes, microsomes, and mitochondria, as well as their isolated lipids .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of this compound, its application in research suggests that it is readily available for use as a fluorescent probe. The synthesis of such compounds typically involves organic chemistry techniques to create the polyunsaturated fatty acid structure that characterizes this compound.

Molecular Structure Analysis

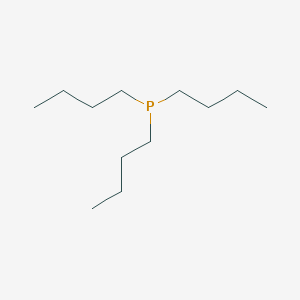

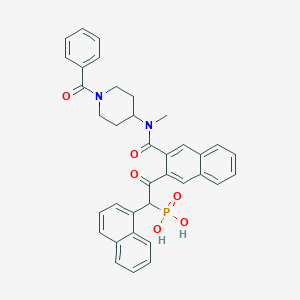

This compound's molecular structure, which includes multiple double bonds, is responsible for its fluorescent properties. This structure allows it to integrate into lipid membranes and respond to changes in the environment, such as temperature fluctuations, by altering its fluorescence. The molecular structure is crucial for its binding properties, as seen in the study of its interaction with bovine beta-lactoglobulin, where a specific disulfide-bonded residue was identified as being responsible for the complexation of this compound .

Chemical Reactions Analysis

The interaction of this compound with proteins, such as bovine beta-lactoglobulin, demonstrates its ability to form stable complexes under certain conditions. The specificity of this interaction is highlighted by the fact that this compound is preferred over other fatty acids, even when present at lower concentrations. This suggests that this compound can participate in selective chemical reactions within biological systems .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties are exemplified by its role as a fluorescent probe. Its ability to reveal characteristic temperatures of membrane lipids is a testament to its sensitivity to physical changes in its environment. The probe detected five characteristic breaks or changes in slope in the fluorescence efficiency, corresponding to different temperatures, which negates the theory of an asymmetric distribution of characteristic temperatures across the membranes of LM cells . Additionally, the comparison of alpha-parinaric acid's fluorescent properties with another probe in phosphatidylcholine vesicles above their phase transition temperature indicates that it can effectively monitor the fluidity and ordering of membrane lipids .

Scientific Research Applications

Membrane Studies and Temperature Sensitivity

Beta-parinaric acid has been instrumental in studying the effects of temperature changes on various cell membranes. Schroeder, Holland, and Vagelos (1976) utilized this compound as a probe to measure the temperature effects on plasma membranes, microsomes, and mitochondria in LM cells. They found characteristic temperature changes in the membranes and their lipids, highlighting its utility in understanding cell membrane dynamics (Schroeder, Holland, & Vagelos, 1976).

Probing Membrane Structure

Sklar, Hudson, and Simoni (1975, 1976) explored this compound as a fluorescent probe for membrane structure analysis. They synthesized lecithins containing alpha-parinaric acid and studied their absorption and fluorescence properties. Their work provided insights into phase transitions in lipid systems and lipid-protein interactions, demonstrating the probe's utility in membrane studies (Sklar, Hudson, & Simoni, 1975); (Sklar & Hudson, 1976).

Binding Properties and Complexation Studies

Imre, Zsila, and Szabó (2003) investigated the binding properties of parinaric acid with bovine beta-lactoglobulin using mass spectrometry. Their research highlighted the acid's complexation with proteins and its utility in understanding protein-ligand interactions (Imre, Zsila, & Szabó, 2003).

Fluorescence Probes for Membrane Fluidity

Fraley, Jameson, and Kaplan (1978) utilized alpha-parinaric acid to determine the fluidity of intracytoplasmic membranes in Rhodopseudomonas sphaeroides. Their work emphasized the probe's effectiveness in understanding membrane dynamics and the impact of proteins on membrane properties (Fraley, Jameson, & Kaplan, 1978).

Studying Oxidative Stress

Van den Berg (1994) used parinaric acid as a probe to study lipid peroxidation processes. This approach provided insights into oxidative stress in its initial stages, highlighting the potential of parinaric acid in studying oxidative decay and the effects of antioxidants (Van den Berg, 1994).

Lipid Peroxidation in Cardiomyocytes

Steenbergen, Drummen, Op den Kamp, and Post (1997) used cis-parinaric acid to measure lipid peroxidation in cardiomyocytes during ischemia and reperfusion. Their findings provided valuable information on the role of lipid peroxidation in cardiac health and disease (Steenbergen, Drummen, Op den Kamp, & Post, 1997).

Lipid Metabolism in Starvation

Cahill (2006) discussed the role of beta-hydroxybutyric acid in fuel metabolism during starvation, shedding light on its significance in human biology and potential therapeutic uses (Cahill, 2006).

Mechanism of Action

Target of Action

Beta-Parinaric acid, a naturally occurring fluorescent compound, is primarily used as a molecular probe of lipid-lipid interactions . It integrates normally into the phospholipid bilayer of mammalian cells , serving as a key player in monitoring phase transitions in bilayer lipid membranes .

Mode of Action

The mode of action of this compound involves its interaction with lipid membranes. It is incorporated into the membranes or isolated membrane lipids, revealing characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . These parameters are measured as a function of temperature .

Biochemical Pathways

This compound is involved in cross-linked biochemical pathways, including purine, histidine, and polyamine metabolism . It is synthesized from α-linolenic acid . The enzyme responsible for the creation of the conjugated double bonds in Parinaric acid is identified as a “conjugase”, which is related to the family of fatty acid desaturase enzymes responsible for putting double bonds into fatty acids .

Pharmacokinetics

The pharmacokinetics of this compound, like other drugs, involves the processes of absorption, distribution, metabolism, and elimination . .

Result of Action

The result of this compound’s action is primarily observed in the changes it induces in the lipid membranes. It reveals characteristic breaks or changes in slope with both the plasma membranes and their extracted lipids . These changes are indicative of the compound’s influence on the structural and functional dynamics of the membranes.

Action Environment

The action of this compound is influenced by environmental factors such as temperature . Its effects on plasma membranes, microsomes, and mitochondria, as well as on their respective lipids, are measured as a function of temperature . This suggests that the compound’s action, efficacy, and stability may vary under different environmental conditions.

properties

IUPAC Name |

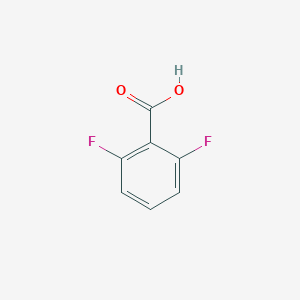

(9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20)/b4-3+,6-5+,8-7+,10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTNSXPMYKJZPR-BYFNFPHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18427-44-6, 18841-21-9 | |

| Record name | Parinaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018427446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parinaric acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018841219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Parinaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARINARIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92I37360O0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does beta-Parinaric acid interact with membranes and what are the downstream effects of this interaction?

A1: this compound is a naturally occurring conjugated polyene fatty acid that exhibits fluorescence, making it a useful probe for studying membrane structure and dynamics. [, ] Its hydrophobic nature allows it to readily incorporate into the lipophilic environment of lipid bilayers. [, ] This incorporation doesn't significantly disrupt membrane structure, allowing for observations of the membrane in a near-native state. The fluorescence properties of this compound are sensitive to the surrounding environment, particularly the fluidity and order of the lipid molecules. [, ] Changes in temperature, lipid composition, or the presence of membrane-interacting molecules can alter the fluorescence intensity and polarization of this compound, providing insights into membrane phase transitions, fluidity changes, and lipid-protein interactions. [, , ]

Q2: Can you provide the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?

A2: * Molecular Formula: C18H28O2* Molecular Weight: 288.4 g/mol* Spectroscopic Data: * UV-Vis Absorption: Maximum absorbance around 300-320 nm due to the conjugated tetraene system. [, ] * Fluorescence Emission: Maximum emission around 420-440 nm when excited near its absorption maximum. [, ]

Q3: How is this compound used to study membrane phase transitions?

A3: this compound exhibits a change in its fluorescence properties in response to alterations in membrane fluidity, which is directly related to phase transitions. [, ] When incorporated into artificial lipid bilayers, such as those composed of dimyristoyl phosphatidylcholine, dipalmitoyl phosphatidylcholine, or distearoyl phosphatidylcholine, a sharp change in this compound fluorescence intensity is observed at the characteristic phase transition temperature of each lipid. [] This allows researchers to pinpoint the temperature at which the membrane transitions between a more ordered gel phase and a more fluid liquid crystalline phase. [, ]

Q4: How does the presence of cholesterol affect the membrane properties studied using this compound?

A4: Studies utilizing this compound demonstrate that the addition of cholesterol to lipid bilayers significantly affects the membrane phase transition. [] Cholesterol, with its rigid sterol ring structure, disrupts the regular packing of phospholipid acyl chains, leading to a broadening of the phase transition and a decrease in its magnitude as measured by fluorescence intensity changes of this compound. [] This suggests that cholesterol increases membrane fluidity at lower temperatures while decreasing fluidity at higher temperatures, effectively creating a more stable membrane environment less susceptible to dramatic phase shifts. []

Q5: How has this compound been used to investigate biological membranes?

A5: Research has demonstrated the successful incorporation of this compound into the membranes of living cells, particularly the fatty acid auxotroph E. coli 30E betaox. [] This allows for the study of membrane phase transitions in a more biologically relevant context. By monitoring the fluorescence properties of the incorporated this compound, researchers can gain insights into the fluidity and phase behavior of bacterial membranes under various conditions and in response to environmental changes. [] This highlights the potential of this compound as a tool for studying membrane dynamics in living systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.